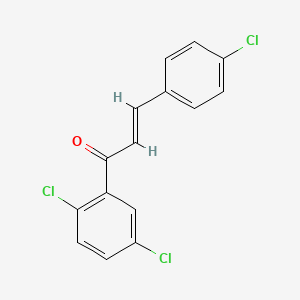

(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGBLZXMRBTAOL-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including antimicrobial , anticancer , and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure features two phenyl rings connected by an α,β-unsaturated carbonyl system. The presence of chlorine substituents on the phenyl rings influences its reactivity and biological interactions.

The biological activity of (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Michael Addition : The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins.

- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes linked to inflammatory processes and cancer progression.

- Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer cell survival.

Antimicrobial Activity

Research indicates that chalcones exhibit antimicrobial properties against a range of pathogens. For instance, a study demonstrated that (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one showed significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Chalcones have been extensively studied for their anticancer potential. In vitro studies suggest that (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one induces apoptosis in cancer cells through:

- Activation of caspases

- Disruption of mitochondrial membrane potential

- Inhibition of cell cycle progression

A comparative study indicated that this compound exhibited IC50 values lower than many known anticancer agents, highlighting its potential as a lead compound for drug development.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandin E2. This was evidenced in studies involving lipopolysaccharide (LPS)-stimulated microglial cells where (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one significantly reduced inflammatory markers.

Data Summary

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various chalcones including (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one against clinical isolates. The results indicated a promising antibacterial profile, supporting further exploration for therapeutic applications.

- Cancer Cell Line Study : In research involving breast cancer cell lines, the compound was shown to significantly reduce cell viability at low concentrations. Mechanistic studies revealed that it triggered apoptotic pathways through caspase activation.

- Neuroprotection : A recent investigation into neuroprotective properties found that derivatives of this chalcone exhibited protective effects against neuroinflammation induced by LPS in microglial cells, suggesting potential applications in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Crystallographic Properties

Chalcone derivatives vary significantly in their substituents, leading to differences in molecular geometry and packing. Key comparisons include:

Key Observations :

- Electron-withdrawing vs. donating groups: Chlorine and fluorine substituents (e.g., in the target compound and derivatives) reduce electron density on the enone system, increasing electrophilicity. Methoxy groups () or ethyl chains () enhance electron density, altering reactivity .

- Crystal packing : Thiophene-containing chalcones () exhibit stronger π-π interactions than purely phenyl-substituted analogs. The target compound’s trichlorinated structure may promote halogen bonding, affecting melting points and stability .

Spectroscopic and Computational Analysis

Density Functional Theory (DFT) studies () predict UV-Vis absorption, NMR shifts, and IR vibrations for chalcones. For example:

- UV-Vis: The target compound’s λmax is expected near 300–350 nm due to π→π* transitions in the conjugated enone system, similar to (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one .

- NMR : The deshielding effect of chlorine atoms will downfield-shift aromatic protons (e.g., 7.5–8.0 ppm for H-2 and H-6 on the 2,5-dichlorophenyl ring) .

Vorbereitungsmethoden

Base-Catalyzed Synthesis

The base-catalyzed approach is the most straightforward method. A typical procedure involves dissolving equimolar amounts of 4-chlorobenzaldehyde and 2,5-dichloroacetophenone in methanol, followed by the dropwise addition of aqueous sodium hydroxide (10–20%) under vigorous stirring at room temperature. The reaction typically completes within 4–6 hours, yielding a precipitate that is filtered, washed with water, and recrystallized from methanol or ethanol to obtain the pure product.

Key Conditions:

- Catalyst: NaOH (10% aqueous)

- Solvent: Methanol

- Temperature: Room temperature (25–30°C)

- Reaction Time: 4–6 hours

- Yield: 65–75% after recrystallization

This method is favored for its simplicity and reproducibility, though yields may vary depending on the electron-withdrawing effects of the substituents, which influence the reactivity of the carbonyl groups.

Acid-Catalyzed Methods

Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) offer an alternative catalytic pathway, particularly useful for substrates sensitive to strong bases. In a representative procedure, 4-chlorobenzaldehyde and 2,5-dichloroacetophenone are dissolved in anhydrous 1,4-dioxane, followed by the addition of BF₃·Et₂O (2 equiv.) at room temperature. The mixture is stirred for 24 hours, after which the product is extracted with ethyl acetate, washed, and purified via column chromatography.

Key Conditions:

- Catalyst: BF₃·Et₂O (2 equiv.)

- Solvent: 1,4-Dioxane

- Temperature: Room temperature

- Reaction Time: 24 hours

- Yield: 70–82%

This method minimizes side reactions such as over-dehydration and is advantageous for substrates with acid-sensitive functional groups.

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions to enhance sustainability. A reported method involves grinding 4-chlorobenzaldehyde and 2,5-dichloroacetophenone with solid NaOH in a mortar, followed by heating at 60–70°C for 1–2 hours. The crude product is purified via recrystallization from ethanol, achieving yields comparable to traditional methods (60–70%).

Advantages:

- Eliminates volatile organic solvents.

- Reduces reaction time to 1–2 hours.

- Maintains high regioselectivity for the E-isomer.

Mechanistic Insights and Stereochemical Control

The Claisen-Schmidt condensation proceeds via enolate formation from the ketone, nucleophilic attack on the aldehyde, and subsequent dehydration. The E-configuration of the double bond is favored due to conjugation with the carbonyl group, as confirmed by X-ray crystallography in analogous chalcones. Intramolecular hydrogen bonding and steric effects from the chlorophenyl groups further stabilize the planar geometry, with dihedral angles between aromatic rings typically ranging from 8–10°.

Purification and Characterization

Recrystallization

Recrystallization from methanol or ethanol is standard for removing unreacted starting materials and byproducts. The title compound typically forms yellow crystals with a melting point of 352–363 K.

Spectroscopic Analysis

- FT-IR: Strong absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 1590–1610 cm⁻¹ (C=C stretch).

- ¹H NMR (CDCl₃): δ 7.8–8.1 (d, 1H, CH=CO), 7.4–7.6 (m, aromatic H), 6.8–7.2 (d, 1H, =CH-Ar).

- X-ray Crystallography: Confirms the E-configuration and planar geometry, with C–H⋯O and C–H⋯Cl interactions stabilizing the crystal lattice.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal preparation methods:

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Base-catalyzed | NaOH (aqueous) | Methanol | 4–6 | 65–75 | |

| Acid-catalyzed | BF₃·Et₂O | 1,4-Dioxane | 24 | 70–82 | |

| Solvent-free | Solid NaOH | None | 1–2 | 60–70 |

Challenges and Optimization Strategies

- Regioselectivity: Electron-withdrawing chloro groups slow enolate formation, necessitating extended reaction times in base-catalyzed methods.

- Byproduct Formation: Over-dehydration or dimerization can occur under harsh conditions; controlled stoichiometry and low temperatures mitigate this.

- Scale-Up: Solvent-free methods are preferable for industrial applications due to lower environmental impact.

Q & A

Q. What is the standard protocol for synthesizing (2E)-3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, and how is its purity validated?

The compound is synthesized via Claisen-Schmidt condensation, reacting substituted acetophenones with aromatic aldehydes under basic conditions (e.g., NaOH/ethanol). Post-synthesis, purity is validated using:

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).

- ¹H NMR to verify E-configuration (trans coupling constants J = 15–16 Hz for α,β-unsaturated ketones).

- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .

- Single-crystal X-ray diffraction (XRD) for absolute structural elucidation .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal XRD reveals the compound crystallizes in an orthorhombic system with space group P-21 21 21 and unit cell parameters:

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., bond lengths, electronic properties)?

Discrepancies often arise due to approximations in computational models (e.g., gas-phase DFT vs. solid-state XRD). To address this:

- Compare experimental XRD bond lengths (e.g., C-Cl = 1.73–1.75 Å) with DFT-optimized geometries .

- Use solvent effect corrections (e.g., PCM model) in DFT to mimic experimental conditions.

- Validate electronic properties (e.g., λₘₐₓ in UV-Vis) via time-dependent DFT (TD-DFT) with explicit solvent models .

Q. What methodological approaches are recommended to analyze the compound’s antimicrobial activity, and how do substituents influence efficacy?

Antimicrobial screening involves:

- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.

- Structure-Activity Relationship (SAR) analysis :

Q. How should researchers address contradictions in reported crystal packing or polymorphism across studies?

Polymorphism can arise from variations in crystallization solvents or substituent patterns. For example:

- The title compound’s orthorhombic packing (P-21 21 21) contrasts with triclinic systems (P1) in analogs like (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one .

- Mitigation strategies:

- Compare unit cell parameters and Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, Cl···Cl).

- Perform thermal analysis (DSC/TGA) to detect polymorphic transitions .

Q. What advanced techniques are critical for assessing the compound’s stability under varying experimental conditions?

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- Differential Scanning Calorimetry (DSC) for phase transition analysis.

- Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.

- DFT-based molecular dynamics simulations to predict degradation pathways (e.g., ketone oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.